molecular formula C20H20Cl2F3N3O3S B296989 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B296989
M. Wt: 510.4 g/mol
InChI Key: RVYUOGVBJLNAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a piperazine ring, chlorophenyl groups, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The intermediate products are then deprotected and further cyclized to form the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and chlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: A piperazine derivative used as an antipsychotic.

    Quetiapine: Another piperazine derivative with antipsychotic properties.

    Sitagliptin: A piperazine-containing drug used for diabetes management.

Uniqueness

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20Cl2F3N3O3S

Molecular Weight

510.4 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C20H20Cl2F3N3O3S/c1-32(30,31)28(18-11-14(20(23,24)25)5-6-17(18)22)13-19(29)27-9-7-26(8-10-27)16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3

InChI Key

RVYUOGVBJLNAHF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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